molecular formula C20H20N4O3S2 B2910563 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 921470-07-7

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

カタログ番号 B2910563
CAS番号: 921470-07-7
分子量: 428.53
InChIキー: ODFSYEOLSIYGNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide, also known as MTX110, is a novel small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein methyltransferase EZH2, which plays a crucial role in the development and progression of various types of cancer. MTX110 has shown promising results in preclinical studies, and its potential as a therapeutic agent is being explored extensively.

作用機序

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide exerts its anti-cancer effects by inhibiting the activity of EZH2, a protein that plays a critical role in the epigenetic regulation of gene expression. EZH2 is overexpressed in various types of cancer and is associated with poor prognosis. This compound inhibits the catalytic activity of EZH2, leading to a decrease in the levels of the repressive histone mark H3K27me3, which is associated with gene silencing. This results in the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EZH2, with minimal off-target effects on other histone methyltransferases. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

実験室実験の利点と制限

One of the main advantages of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is its potent and selective inhibition of EZH2, which makes it a promising candidate for the treatment of various types of cancer. Its favorable pharmacokinetic profile also makes it a good candidate for oral administration. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to formulate for in vivo studies. Another limitation is the lack of clinical data on its safety and efficacy, which will need to be addressed in future studies.

将来の方向性

There are several future directions for the development of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide as a therapeutic agent. One potential direction is the optimization of its pharmacokinetic properties, such as improving its solubility and reducing its toxicity. Another direction is the identification of biomarkers that can predict response to this compound, which can help to personalize treatment for individual patients. Additionally, the combination of this compound with other chemotherapeutic agents or immunotherapies may enhance its efficacy and improve patient outcomes. Finally, clinical studies are needed to evaluate the safety and efficacy of this compound in human patients, which will be a crucial step in its development as a therapeutic agent for cancer.

合成法

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the reaction of 2-aminothiazole with 2-chloroacetyl chloride, which leads to the formation of 2-acetylthiazole. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form the corresponding urea derivative. The final step involves the coupling of the urea derivative with 3-(methylthio)phenylacetic acid using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent.

科学的研究の応用

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide has been extensively studied in various preclinical cancer models, including breast cancer, prostate cancer, and lymphoma. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in vivo. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.

特性

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-27-17-9-4-3-8-16(17)23-19(26)24-20-22-14(12-29-20)11-18(25)21-13-6-5-7-15(10-13)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFSYEOLSIYGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。